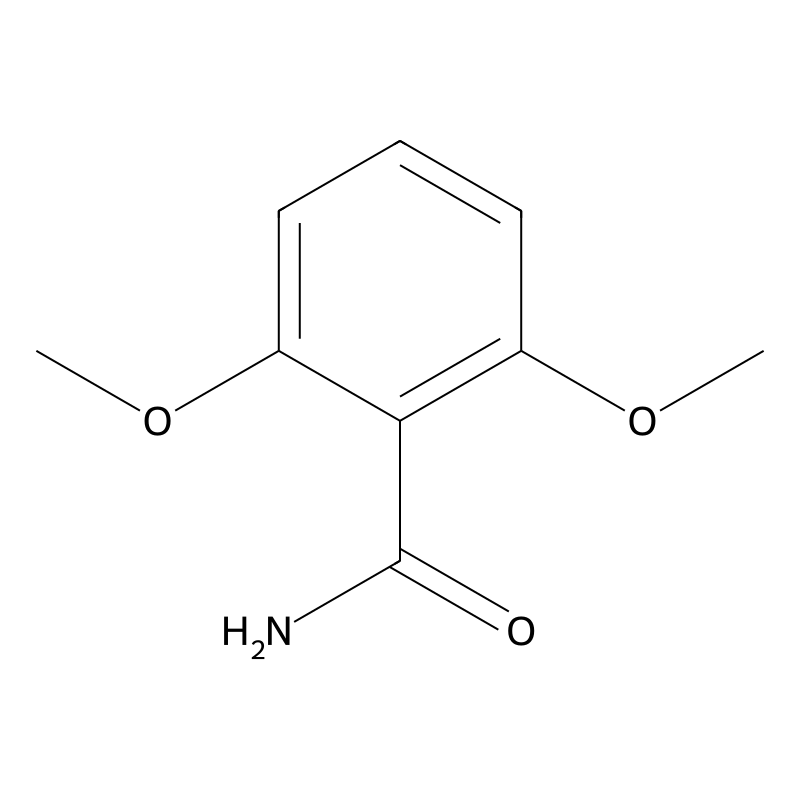2,6-Dimethoxybenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dimethoxybenzamide is an organic compound with the chemical formula and a molecular weight of 181.19 g/mol. It features two methoxy groups (-OCH₃) attached to the benzene ring at the 2 and 6 positions, along with an amide functional group (-C(=O)NH₂) at the para position. This structural arrangement contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and agriculture.
There is no current research available on the biological activity or specific mechanism of action of 2,6-Dimethoxybenzamide.
- Safety data for 2,6-Dimethoxybenzamide is not documented. As a general precaution, any unknown organic compound should be handled with appropriate protective gear like gloves, goggles, and proper ventilation.
The reactivity of 2,6-dimethoxybenzamide can be attributed to its functional groups. The amide group can participate in hydrolysis reactions under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. Additionally, the methoxy groups can undergo demethylation reactions, which may be facilitated by strong acids or bases.
The compound can also serve as a precursor in various synthetic pathways, including:
- Formation of derivatives: Reacting with halogenating agents can lead to halogenated derivatives.
- Coupling reactions: The amine functionality allows for coupling with electrophiles, which is useful in synthesizing more complex molecules.
Several synthesis routes have been reported for 2,6-dimethoxybenzamide:
- From 2,6-dimethoxybenzoic acid: The carboxylic acid can be converted to the corresponding amide through reaction with ammonia or an amine under dehydrating conditions.
- Via methoxylation of benzamide: Starting from benzamide, methoxylation can occur using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
- Using 4,6-dimethoxyisatoic anhydride: This method involves the reaction of 4,6-dimethoxyanthranilic acid with phosgene to form an anhydride intermediate that can subsequently react with ammonia .
2,6-Dimethoxybenzamide has potential applications in several areas:
- Pharmaceuticals: As a building block for synthesizing various therapeutic agents.
- Agricultural chemicals: Its derivatives may serve as herbicides or pesticides due to their structural similarity to known agrochemicals.
- Research: Used in studies investigating enzyme inhibition and receptor binding.
Several compounds share structural similarities with 2,6-dimethoxybenzamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Isoxaben | Benzamide derivative with a different side chain | Known for herbicidal properties |
| N-(5-chloropyridin-2-yl)-2,6-dimethoxybenzamide | Contains a pyridine ring | Potential application in pharmaceuticals |
| 3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide | Features dichloro substitutions | Investigated for neuropharmacological effects |







